N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}pyridine-4-carbohydrazide
Description
This compound belongs to the hydrazide class, characterized by a pyridine-4-carbohydrazide backbone conjugated with a 3-oxo-1,3-dihydro-2-benzofuran-1-ylidene group via a hydrazone linkage.
Properties
IUPAC Name |
N-[(E)-(3-hydroxy-2-benzofuran-1-yl)methylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-14(10-5-7-16-8-6-10)18-17-9-13-11-3-1-2-4-12(11)15(20)21-13/h1-9,20H,(H,18,19)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBYUYAZLKIYQO-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(OC(=C2C=C1)O)C=NNC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(OC(=C2C=C1)O)/C=N/NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}pyridine-4-carbohydrazide is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological properties, with a focus on its pharmacological implications.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of 262.26 g/mol. The compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and cytotoxic effects.
| Property | Value |
|---|---|
| Molecular Formula | C16H14N2O2 |
| Molar Mass | 262.26 g/mol |
| CAS Number | 303995-51-9 |
Synthesis
The synthesis of this compound typically involves the condensation reaction between 3-oxo-1,3-dihydro-2-benzofuran and pyridine-4-carbohydrazide under acidic or basic conditions. Characterization methods such as NMR and IR spectroscopy confirm the structure.
Anticancer Activity
Recent studies have indicated that compounds containing benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown IC50 values in the low micromolar range against HL-60 human promyelocytic leukemia cells .
Anti-inflammatory Effects
The benzofuran structure is associated with anti-inflammatory properties. Compounds derived from benzofuran have been reported to inhibit pro-inflammatory mediators such as TNF-alpha and IL-6. In particular, derivatives have demonstrated the ability to reduce inflammation in models of osteoarthritis by modulating cytokine levels .
Antimicrobial Activity
Studies have also shown that benzofuran derivatives possess antimicrobial activity against various bacterial strains. This compound has potential as an antimicrobial agent, with effectiveness varying across different Gram-positive and Gram-negative bacteria .
Case Studies
Case Study 1: Cytotoxicity in Cancer Cells
A study conducted on a series of benzofuran derivatives, including those related to this compound, demonstrated potent cytotoxicity against HL60 cells with IC50 values below 5 µM. This suggests a promising avenue for further development as anticancer agents.
Case Study 2: Anti-inflammatory Activity
In an experimental model of osteoarthritis, a related compound exhibited significant inhibition of inflammatory markers such as RANTES and CRP. This compound was shown to improve histopathological outcomes in treated rats compared to controls .
Comparison with Similar Compounds
Antimycobacterial Activity
Key Findings :
- Hydrophobic substituents (e.g., alkyl groups in 5d, 5k) enhance antimycobacterial activity and stability, likely by improving lipophilicity and membrane penetration .
- Electron-withdrawing groups (e.g., nitro in 5b) or heteroaromatic systems (e.g., indole in 5j) render compounds inactive, possibly due to reduced target affinity or metabolic instability .
Antidepressant and Nootropic Activity
Key Findings :
Corrosion Inhibition
Key Findings :
Structural and Physicochemical Comparisons
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
